Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c1-2-13-11(12)10-7-8-5-3-4-6-9(8)14-10/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSTWYGMSUJOFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00481557 | |
| Record name | ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00481557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19282-45-2 | |
| Record name | Ethyl 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19282-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00481557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Gewald Reaction-Based Synthesis
One of the most common and efficient methods to prepare tetrahydrobenzothiophene derivatives, including Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate, is the Gewald reaction. This multicomponent reaction involves the condensation of a ketone (e.g., cyclohexanone), ethyl cyanoacetate, elemental sulfur, and a base catalyst (such as morpholine or diethylamine) in ethanol.
- Reaction conditions: Typically reflux in ethanol with a base catalyst.
- Mechanism: The reaction proceeds via the formation of a thiophene ring through cyclization and sulfur incorporation.
- Yield: Up to 85% yield reported for related amino-substituted derivatives.
- Advantages: One-pot synthesis, relatively mild conditions, and good yields.
This method is adaptable for synthesizing the ethyl ester derivative by selecting ethyl cyanoacetate as the cyanoester component, which upon cyclization forms the carboxylate ester at the 2-position of the tetrahydrobenzothiophene ring.
Cyclization of Benzylidene Precursors
Another approach involves the cyclization of substituted benzylideneamino derivatives or related intermediates. These precursors undergo intramolecular cyclization under acidic or basic conditions to form the tetrahydrobenzothiophene core with the ester functionality.
- Typical reagents: Substituted benzylideneamino compounds, sulfur sources.
- Conditions: Heating under reflux in solvents like ethanol or toluene.
- Outcome: Formation of the bicyclic structure with the ester group intact.
This method allows for structural variation by modifying the substituents on the benzylidene precursor, enabling the synthesis of diverse derivatives.
Esterification and Functional Group Transformations
Starting from benzo[b]thiophene-2-carboxylic acid or its derivatives, esterification with ethanol under acidic catalysis can yield the ethyl ester. This method is often used to prepare the compound from the corresponding acid intermediate.
- Reagents: Benzo[b]thiophene-2-carboxylic acid, ethanol, acid catalyst (e.g., sulfuric acid).
- Conditions: Reflux with removal of water to drive esterification.
- Yield: Typically moderate to high, depending on purity of starting materials.
This approach is useful when the tetrahydrobenzothiophene core is already constructed and only esterification is required.
Reaction Conditions and Optimization
| Method | Key Reagents | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Gewald Reaction | Cyclohexanone, ethyl cyanoacetate, elemental sulfur, base (morpholine) | Ethanol | Reflux (~78°C) | Up to 85 | One-pot, efficient for amino derivatives |
| Cyclization of Benzylidene Precursors | Substituted benzylideneamino compounds, sulfur | Ethanol/Toluene | Reflux | Moderate | Allows structural diversity |
| Esterification of Carboxylic Acid | Benzo[b]thiophene-2-carboxylic acid, ethanol, acid catalyst | Ethanol | Reflux | Moderate to high | Requires pure acid intermediate |
Research Findings and Analytical Data
- Purity and Characterization: Products are typically purified by recrystallization or chromatographic methods. Characterization is performed using NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry to confirm the structure and purity.
- Physical Properties: The compound has a molecular weight of approximately 210.29 g/mol and exhibits moderate lipophilicity, which is favorable for further chemical modifications.
- Functionalization Potential: The ester group at the 2-position allows for further transformations such as amidation, hydrolysis, or reduction, enabling the synthesis of biologically active derivatives.
Summary Table of Preparation Methods
| Preparation Method | Reaction Type | Key Advantages | Typical Yield | References |
|---|---|---|---|---|
| Gewald Reaction | Multicomponent condensation | One-pot, high yield, mild conditions | Up to 85% | |
| Cyclization of Benzylidene Precursors | Intramolecular cyclization | Structural diversity, moderate conditions | Moderate | |
| Esterification of Carboxylic Acid | Acid-catalyzed esterification | Simple, straightforward | Moderate to high |
Chemical Reactions Analysis
Alkaline Hydrolysis to Carboxylic Acid
The ester group undergoes saponification under basic conditions. A 5-hour reflux with ethanolic sodium hydroxide converts the ethyl ester into the corresponding carboxylic acid derivative :
This reaction proceeds via nucleophilic acyl substitution, with the base deprotonating water to generate a hydroxide ion that attacks the electrophilic carbonyl carbon.
Acetylation with Acid Chlorides
Reaction with acetyl chloride in chloroform introduces an acetamide group at the 2-position :
Crystallographic studies confirm the planar arrangement of the acetamide group, stabilized by intramolecular N–H···O hydrogen bonding .
Microwave-Assisted Amic Acid Formation
Maleic or succinic anhydride reacts with the hydrolyzed carboxylic acid under microwave irradiation (4 minutes) to form amic acids :
| Reaction Component | Conditions | Product Yield |
|---|---|---|
| Maleic anhydride | MW, 2450 MHz, 4 min | 78% |
| Succinic anhydride | MW, 2450 MHz, 4 min | 82% |
Conventional methods require 4 hours of reflux in 1,4-dioxane, demonstrating the efficiency of microwave synthesis .
Intramolecular Hydrogen Bonding
Crystal structures reveal an S(6) hydrogen-bonded ring motif in acetylated derivatives, stabilizing the half-chair conformation of the cyclohexene ring . This structural feature influences reactivity in subsequent transformations.
Esterification and Transesterification
The ethyl ester group can be modified via transesterification with other alcohols (e.g., methanol) under acid catalysis, though this is less common due to the stability of the ethyl group.
Comparative Reaction Efficiency
A comparison of conventional vs. microwave-assisted methods highlights significant time savings:
| Reaction Type | Conventional Time | Microwave Time | Yield Improvement |
|---|---|---|---|
| Amic acid synthesis | 4 hours | 4 minutes | 15–20% |
| Hydrolysis | 5 hours | Not reported | – |
Mechanistic Insights
Scientific Research Applications
Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs.
Material Science: It is employed in the development of organic semiconductors and conductive polymers.
Biological Studies: The compound is used in proteomics research to study protein-ligand interactions and enzyme inhibition.
Mechanism of Action
The mechanism of action of ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to induce apoptosis in cancer cells by targeting key signaling pathways and enzymes involved in cell proliferation . Additionally, its antibacterial activity is attributed to its ability to bind to bacterial enzymes and disrupt essential metabolic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate derivatives arises from substitutions at the 2-amino, 3-carboxylate, and cyclohexene positions. Below is a comparative analysis with key analogues:
Key Observations :
Substituent Effects on Reactivity :
- The 2-benzamido derivative () exhibits intramolecular hydrogen bonding, stabilizing its planar conformation and influencing crystal packing .
- Isothiocyanate-substituted analogues () demonstrate enhanced electrophilicity, enabling cyclocondensation with amines to form bioactive pyrimidine derivatives .
Spectroscopic Trends :
- IR spectra consistently show C=O stretches near 1720–1660 cm⁻¹ for ester and amide groups .
- ¹H NMR signals for ethyl groups (δ ~1.2–1.3 ppm) and cyclohexene protons (δ ~1.5–2.5 ppm) are conserved across derivatives .
Biological Activity: Hypnotic activity is prominent in benzothienopyrimidines derived from isothiocyanate intermediates (e.g., compounds 3–5 in ) . Antimicrobial activity is observed in Schiff base metal complexes (), where coordination through azomethine nitrogen enhances efficacy against urinary pathogens .
Biological Activity
Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate (CAS Number: 19282-45-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis pathways, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₁₁H₁₄O₂S
- Molecular Weight : 210.3 g/mol
- Boiling Point : Not available
- Solubility : Moderately soluble in water (0.0962 mg/ml) .
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler thiophene derivatives. One common method includes the Gewald reaction, which facilitates the formation of the benzothiophene core. This compound can be synthesized by reacting appropriate thiophenes with ethyl cyanoacetate under alkaline conditions .
Anticancer Activity
Recent studies have demonstrated that derivatives of benzothiophene compounds exhibit promising anticancer activities. This compound has been tested against various cancer cell lines:
- HeLa Cells : Exhibited moderate to high cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation.
- SMMC-7721 Cells : Showed significant activity with IC50 values comparable to established chemotherapeutics like doxorubicin .
The structure-activity relationship (SAR) analysis indicates that modifications at specific positions on the benzothiophene ring can enhance or reduce biological activity. For example, electron-donating groups at certain positions have been linked to increased anticancer potency .
Antimicrobial Activity
This compound has also been explored for its antimicrobial properties. Studies suggest that certain derivatives possess significant antibacterial and antifungal activities. The presence of the benzothiophene moiety appears to contribute to this bioactivity by disrupting microbial membrane integrity .
Structure-Activity Relationship (SAR)
The SAR studies reveal that:
- Substituents : Electron-donating substituents enhance anticancer activity.
- Positioning : The position of substituents on the benzothiophene ring is critical; for instance, substituents at the 3 and 5 positions significantly affect potency.
| Substituent Position | Activity Level |
|---|---|
| 3 | High |
| 5 | Moderate |
| 2 | Low |
Study on Anticancer Properties
A comprehensive study evaluated several derivatives of benzothiophenes against various cancer cell lines. This compound was one of the compounds tested:
- Cell Lines Tested : HeLa (cervical cancer), SMMC-7721 (liver cancer), K562 (leukemia).
- Results : The compound showed an IC50 value of approximately 0.126 μM against HeLa cells, indicating strong potential as an anticancer agent compared to standard treatments .
Antimicrobial Efficacy
In a separate investigation focusing on antimicrobial activity:
Q & A
Basic Question: What are the standard synthetic routes for Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate, and how can purification be optimized?
Methodological Answer:
The compound is typically synthesized via condensation reactions. For example, Ethyl 2-amino derivatives are acylated using benzoyl chloride in chloroform under reflux (9–12 hours), followed by solvent removal and recrystallization from ethanol . Key considerations:
- Solvent Choice: Chloroform is preferred for its ability to dissolve aromatic intermediates.
- Purification: Recrystallization from ethanol yields high-purity crystals; monitor solvent evaporation rates to avoid impurities.
- Yield Optimization: Adjust stoichiometry of benzoyl chloride (1.5 equivalents) and reaction time based on TLC monitoring.
Basic Question: How is the crystal structure of this compound determined, and what software is used for refinement?
Methodological Answer:
X-ray crystallography is the gold standard. Key steps:
- Data Collection: Use a diffractometer (e.g., Bruker AXS) with Mo-Kα radiation (λ = 0.71073 Å) and ω-scan mode .
- Refinement: Employ SHELXL-97 for small-molecule refinement, particularly for handling disordered atoms (e.g., using the EADP instruction to refine anisotropic displacement parameters) .
- Visualization: ORTEP-3 or WinGX generates thermal ellipsoid plots to validate molecular geometry .
Advanced Question: How can hydrogen bonding networks in similar benzothiophene derivatives be systematically analyzed?
Methodological Answer:
Use graph set analysis to classify hydrogen bond patterns:
- Graph Set Notation: Assign descriptors like S(6) for intramolecular N–H···O bonds, as seen in Ethyl 2-benzamido derivatives .
- Software Tools: Mercury (CCDC) or PLATON automates pattern identification.
- Case Study: In the title compound, the S(6) motif stabilizes the planar conformation of the benzothiophene core, influencing crystal packing .
Advanced Question: What computational methods predict the bioactivity of benzothiophene carboxylates?
Methodological Answer:
- Density Functional Theory (DFT): Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions.
- Molecular Docking: Use AutoDock Vina to simulate binding to targets like acetylcholinesterase (relevance to neuroactivity studies) .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess ligand-protein stability, focusing on RMSD and binding free energy (MM/PBSA) .
Advanced Question: How should researchers address crystallographic disorder in cyclohexene rings of tetrahydrobenzothiophenes?
Methodological Answer:
- Disorder Modeling: In SHELXL , split disordered C atoms into two sites with occupancy factors (e.g., 0.641:0.359) .
- Restraints: Apply SIMU and DELU restraints to maintain reasonable geometry and displacement parameters.
- Validation: Check residual density maps (<0.5 eÅ⁻³) and refine using the TWIN command if twinning is suspected .
Advanced Question: How do substituents on the benzothiophene core influence biological activity?
Methodological Answer:
- SAR Studies: Compare derivatives with acetamido (e.g., thrombolytic activity) vs. pyridinylcarboxamido groups (e.g., enzyme inhibition) .
- Experimental Design: Synthesize analogs via acylation (e.g., propionyl chloride) and assay against targets (e.g., acetylcholinesterase inhibition in zebrafish models) .
- Data Correlation: Use PLS regression to link substituent electronic parameters (Hammett σ) with IC₅₀ values.
Advanced Question: What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?
Methodological Answer:
- Cross-Validation: Compare NMR-derived torsion angles with X-ray data; discrepancies >5° suggest conformational flexibility.
- Dynamic NMR: Perform variable-temperature ¹H NMR to detect ring-flipping in solution.
- Theoretical Calculations: Optimize geometry using Gaussian (B3LYP/6-31G*) and overlay with crystallographic coordinates to assess deviations .
Advanced Question: How can comparative crystallography elucidate packing trends in substituted benzothiophenes?
Methodological Answer:
- Database Mining: Use CSD (Cambridge Structural Database) to retrieve structures (e.g., refcodes: YUYVUQ, QIQDAN) .
- Packing Analysis: Calculate π-π distances (e.g., 3.8–4.2 Å for phenyl ring interactions) and dihedral angles between fused rings (e.g., 8.13° in Ethyl 2-benzamido derivatives) .
- Software: MERCURY ’s packing diagram tools visualize voids and intermolecular contacts.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
